6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H9ClN2O2S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is Myeloperoxidase (MPO), a heme peroxidase that catalyzes the production of hypochlorous acid . MPO plays a causal role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .
Mode of Action
The compound interacts with MPO in a time-dependent manner through a covalent, irreversible mechanism . This interaction is dependent upon MPO catalysis, consistent with mechanism-based inactivation .
Biochemical Pathways
The compound inhibits MPO activity, thereby reducing the production of hypochlorous acid . This affects the biochemical pathways involved in autoimmune and inflammatory responses, potentially alleviating the symptoms of related disorders .
Pharmacokinetics
The compound exhibits low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms . It also demonstrates inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood . The compound, when orally administered to lipopolysaccharide-treated cynomolgus monkeys, showed robust inhibition of plasma MPO activity .
Result of Action
The inhibition of MPO activity by the compound can lead to a decrease in the production of hypochlorous acid, potentially reducing inflammation and mitigating the symptoms of autoimmune disorders .
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-9-3-2-6(12)4-7(9)8-5-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBANGUIBKLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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